![molecular formula C19H20ClN3O2 B2763804 N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide CAS No. 873093-81-3](/img/structure/B2763804.png)
N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide” is a chemical compound with the molecular formula C19H20ClN3O2 . It is a derivative of benzimidazole .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core, a chlorophenoxy group, and a methylacetamide group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (357.834 g/mol), molecular formula (C19H20ClN3O2), and possibly its solubility in various solvents .Scientific Research Applications
Antimicrobial and Antitumor Applications
Benzimidazole derivatives have been investigated for their antimicrobial and antitumor properties. Noolvi et al. (2014) synthesized novel azetidine-2-one derivatives of 1H-benzimidazole, demonstrating significant antibacterial and cytotoxic activities in vitro (Noolvi et al., 2014). These findings suggest potential applications in developing new antimicrobial agents and cancer therapeutics.
Antiinflammatory and Analgesic Effects
Research has also explored the antiinflammatory and analgesic effects of benzimidazole derivatives. Abignente et al. (1983) prepared a group of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates, demonstrating their potential for antiinflammatory, analgesic, and antipyretic activities (Abignente et al., 1983). This suggests their utility in developing new therapies for inflammatory and pain-related conditions.
Corrosion Inhibition
Benzimidazole derivatives have been utilized in corrosion inhibition studies, particularly for protecting metal surfaces in aggressive environments. Rouifi et al. (2020) synthesized heterocyclic benzimidazole derivatives to evaluate their inhibitory properties against carbon steel corrosion in acidic solutions (Rouifi et al., 2020). Their work highlights the potential of benzimidazole compounds in industrial applications to enhance material longevity.
Neurological Research
Fookes et al. (2008) focused on synthesizing fluoroethoxy and fluoropropoxy substituted benzimidazole derivatives for studying the peripheral benzodiazepine receptor using positron emission tomography (Fookes et al., 2008). This research underscores the importance of benzimidazole derivatives in developing diagnostic tools for neurological disorders.
Future Directions
Benzimidazole derivatives, including this compound, are a topic of ongoing research due to their diverse biological activities . Future research may focus on further elucidating the biological activities of this compound, optimizing its synthesis, and exploring its potential applications in medicine and other fields.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to active sites, thereby modulating their activity .
Pharmacokinetics
Based on its structural properties, it is predicted to have high gi absorption and bbb permeability . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor . The compound’s logP value suggests it is lipophilic, which may influence its distribution and bioavailability .
properties
IUPAC Name |
N-[[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-14(24)22(2)13-19-21-17-5-3-4-6-18(17)23(19)11-12-25-16-9-7-15(20)8-10-16/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYTZSQZLWZDMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.